molecular formula C9H10N2O2 B12499661 2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one

2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one

Katalognummer: B12499661
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: SCJYOOFDWYHCNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one is a heterocyclic compound that features a fused furan and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one can be achieved through multicomponent reactions. One common method involves the use of commercially available urea as an inexpensive and environmentally benign organo-catalyst . The reaction typically occurs at room temperature, making it a convenient and efficient process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique structural properties.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which 2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

2-amino-7,7-dimethylfuro[3,4-b]pyridin-5-one

InChI

InChI=1S/C9H10N2O2/c1-9(2)7-5(8(12)13-9)3-4-6(10)11-7/h3-4H,1-2H3,(H2,10,11)

InChI-Schlüssel

SCJYOOFDWYHCNB-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=CC(=N2)N)C(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.